

Exploring the mechanism of action for morpholine-based compounds

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Compound of Interest

Compound Name: *Tert-butyl (morpholin-2-ylmethyl)carbamate*

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An In-depth Technical Guide to the Mechanism of Action for Morpholine-Based Compounds

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in approved drugs and clinical candidates stems from its ability to confer advantageous physicochemical, metabolic, and biological properties.[1][2] The morpholine moiety is not merely a passive scaffold; it actively contributes to a compound's therapeutic effect by enhancing potency, modulating pharmacokinetic/pharmacodynamic (PK/PD) profiles, and providing desirable drug-like properties.[1][4]

The unique characteristics of the morpholine ring, including its pKa value, flexible chair-like conformation, and capacity for hydrogen bonding, make it a versatile tool for drug designers.[5][6] The weak basicity of the nitrogen atom can improve aqueous solubility and permeability across biological membranes like the blood-brain barrier, while the oxygen atom can act as a hydrogen bond acceptor, crucial for target engagement.[5][6][7] These features allow morpholine-containing compounds to target a wide array of biological macromolecules and exert diverse pharmacological effects, from anticancer and antifungal to neuroprotective activities.[8][9]

Core Mechanisms of Action

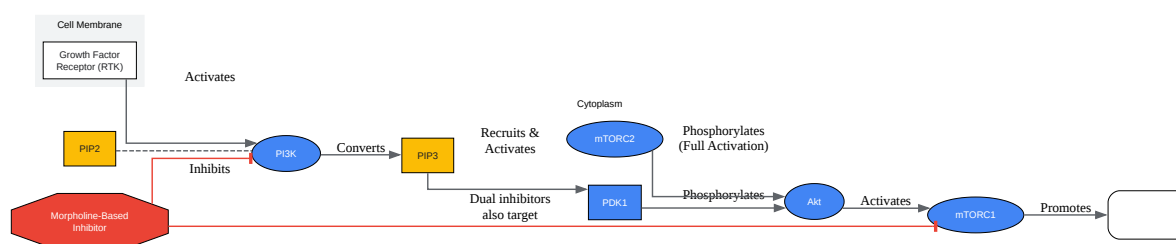
Morpholine-based compounds employ several mechanisms to achieve their therapeutic effects, primarily through highly specific interactions with enzymes and cellular receptors.

Enzyme Inhibition

A primary mechanism of action for many morpholine derivatives is the inhibition of key enzymes involved in disease pathology. The morpholine ring can be an integral component of the pharmacophore, fitting into active sites or allosteric pockets to block substrate binding and catalytic activity.^[1]

A. Kinase Inhibition in Oncology:

In cancer therapy, morpholine derivatives are prominent as inhibitors of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway.^[5] This pathway is frequently overactivated in CNS tumors and other cancers, leading to aberrant cell growth and proliferation.^{[5][7]} Aryl-morpholine structures have been identified as a key pharmacophore for interacting with the PI3K kinase family.^{[5][7]} The morpholine ring often positions the molecule within the ATP-binding pocket of the kinase, with the oxygen atom forming critical hydrogen bonds with hinge region residues.

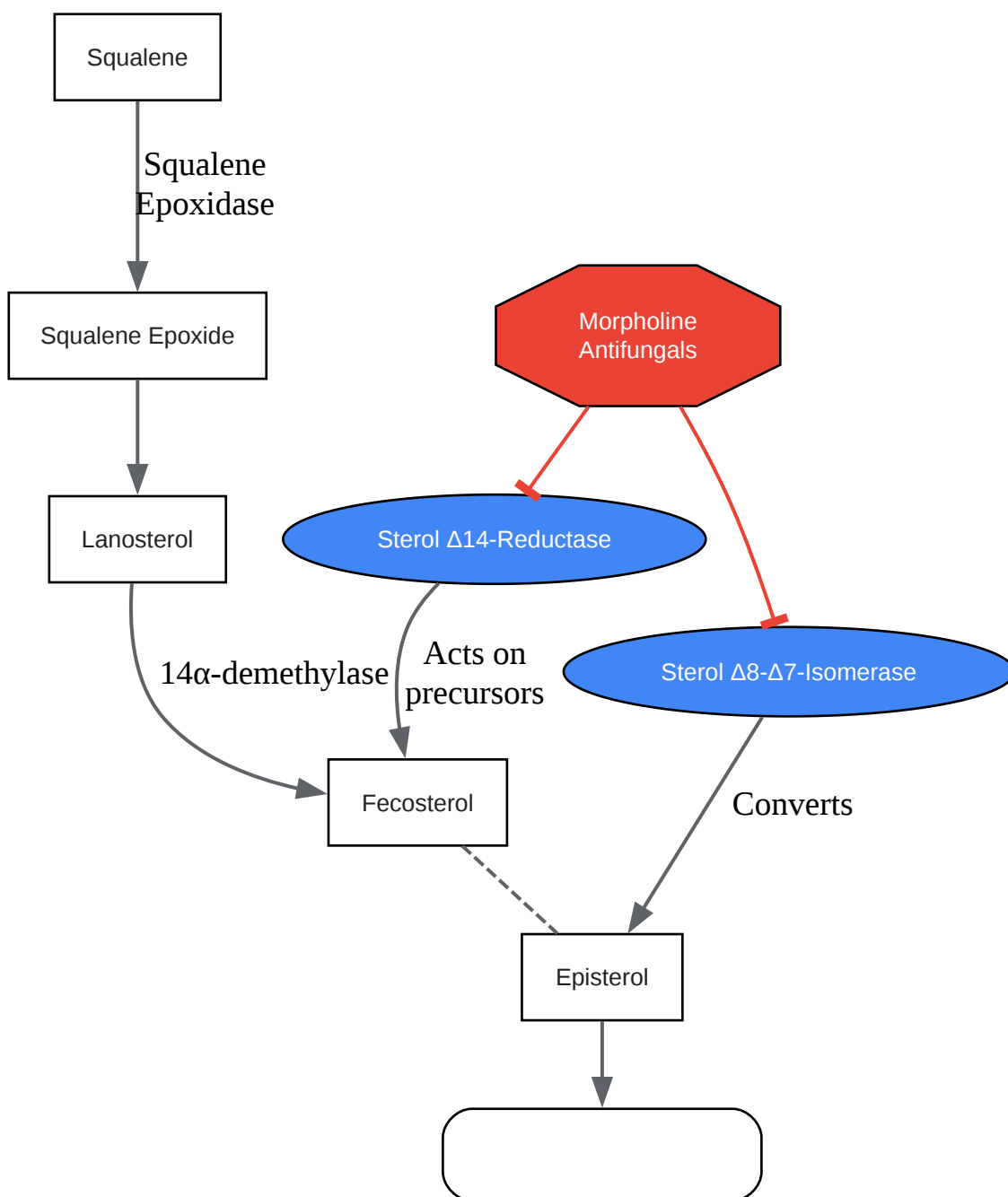


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Caption: PI3K/mTOR pathway showing inhibition by morpholine compounds.

B. Ergosterol Biosynthesis Inhibition in Antifungals:

Morpholine-based antifungals, such as fenpropimorph and amorolfine, function by disrupting the integrity of the fungal cell membrane.^[10] They achieve this by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ^{14} -reductase and sterol Δ^8 - Δ^7 -isomerase.^[10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability and ultimately, cell death. This targeted action provides selectivity, as these specific enzymes are absent in mammalian cells.^[10]



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

C. Other Enzyme Targets in Neurodegenerative Disease:

Morpholine derivatives show potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as cholinesterases (AChE), monoamine oxidases (MAO-A and MAO-B), and secretases (BACE-1).^{[5][9]} Inhibition of these enzymes can help

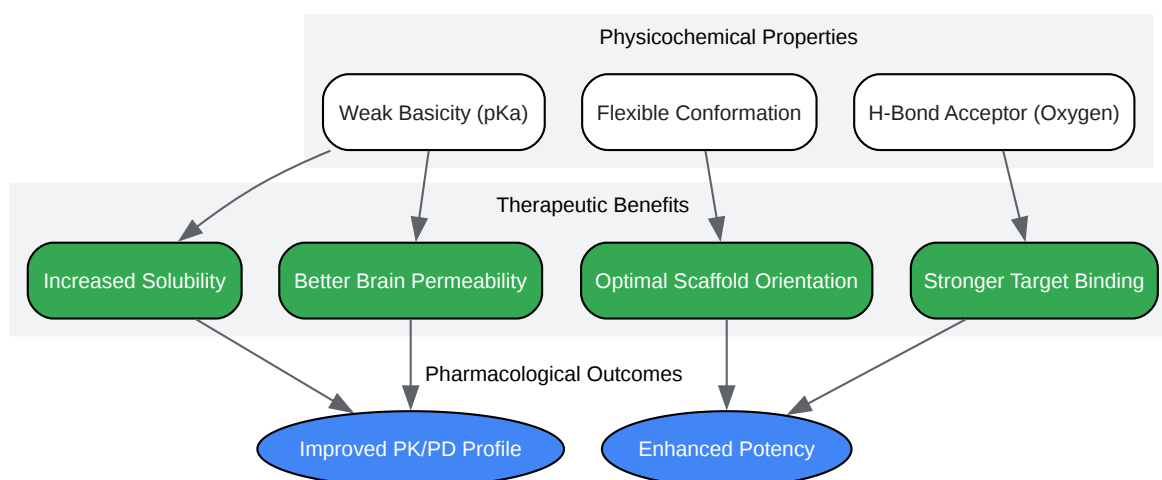
restore neurotransmitter levels and reduce the formation of amyloid plaques.[5][7] The morpholine ring's ability to form hydrogen bonds and engage in hydrophobic interactions is key to its inhibitory activity within the active sites of these enzymes.[9]

Receptor Modulation

In the central nervous system (CNS), morpholine-containing compounds often act by modulating the activity of neurotransmitter receptors. They can function as agonists, antagonists, or allosteric modulators depending on their structure and the specific receptor subtype.[5] Due to their structural similarity to endogenous ligands, these compounds can interact with receptors for cannabinoids, substance P (NK1), and acetylcholine, among others, playing a role in mood disorders, pain, and cognition.[5][6][7]

The Role of the Morpholine Moiety in Pharmacokinetics and Drug Design

Beyond direct target interaction, the morpholine ring is a key modulator of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Its inclusion in a lead compound is often a deliberate strategy to improve its overall pharmacokinetic profile.[1][4]



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Caption: Rationale for using the morpholine scaffold in drug design.

Quantitative Data on Biological Activity

The biological activity of morpholine-based compounds is typically quantified using metrics like IC_{50} (half-maximal inhibitory concentration) for enzymes or MIC (minimum inhibitory concentration) for microorganisms. The following table summarizes antifungal activity data for novel sila-morpholine analogues, demonstrating their potency against various human fungal pathogens.^[10]

Compound	Target Organism	IC ₅₀ (µg/mL)	MIC (µg/mL)	MFC (µg/mL)
Sila-analogue 24	Candida albicans	0.11	0.25	0.5
Candida glabrata	0.21	0.5	1.0	
Cryptococcus neoformans	0.05	0.12	0.25	
Aspergillus niger	0.45	1.0	2.0	
Fenpropimorph	Candida albicans	0.48	1.0	2.0
Cryptococcus neoformans	0.22	0.5	1.0	
Amorolfine	Candida albicans	0.24	0.5	
Cryptococcus neoformans	0.12	0.25	0.5	

Data sourced from a study on silicon-incorporated morpholine antifungals.[\[10\]](#)

IC₅₀: concentration causing 50% growth inhibition.

MIC: minimum inhibitory concentration.

MFC: minimum fungicidal concentration.

Experimental Protocols for Elucidating Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action of a novel morpholine-based compound. This involves confirming direct target binding, quantifying interaction thermodynamics, and assessing physiological effects.

Target Engagement and Binding Mode Confirmation

A. X-Ray Crystallography: Considered the gold standard, this technique provides high-resolution, atomic-level detail of the interaction between the morpholine compound and its target protein.[\[11\]](#)

- Methodology:
 - Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.[\[11\]](#)
 - Crystallization: The purified protein is crystallized, either in the presence of the morpholine ligand (co-crystallization) or by soaking the ligand into pre-formed protein crystals.[\[11\]](#)
 - X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[\[11\]](#)
 - Structure Determination: The diffraction data is processed to generate an electron density map, from which the 3D structure of the protein-ligand complex is determined, revealing specific hydrogen bonds, hydrophobic interactions, and the binding orientation of the morpholine moiety.[\[11\]](#)

B. Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the ligand binds to the protein.[\[11\]](#)

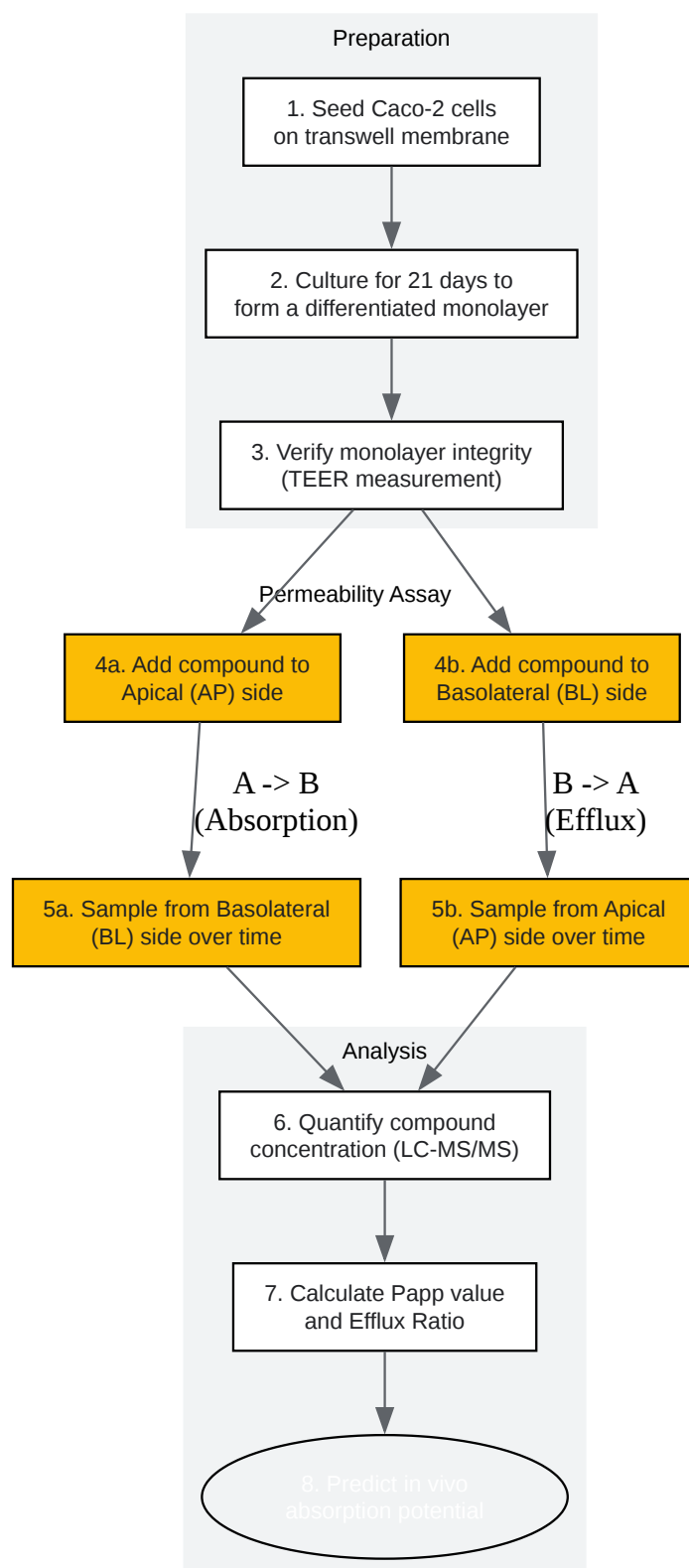
- Methodology:
 - Sample Preparation: The purified target protein is placed in the ITC sample cell, and the morpholine compound is loaded into a titration syringe.[\[11\]](#)

- Titration: The compound is titrated into the protein solution in a series of small, precise injections.
- Data Analysis: The resulting heat changes are measured after each injection. The data are fit to a binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[\[11\]](#)

Assessment of Cellular and PK Properties

C. Caco-2 Permeability Assay: This in vitro assay is widely used to predict the intestinal absorption and permeability of a drug candidate, which is critical for oral bioavailability.[\[12\]](#)

- Methodology:
 - Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for ~21 days until they differentiate into a polarized monolayer mimicking the intestinal epithelium.[\[12\]](#)
 - Assay: The morpholine compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The process is repeated in the reverse direction (BL to AP) to assess efflux.
 - Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS.
 - Data Calculation: The apparent permeability coefficient (P_{app}) is calculated, providing an estimate of in vivo absorption.[\[12\]](#)



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